molecular formula C19H34Cl2N2O2 B3895756 1-(2-Tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride

1-(2-Tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride

Cat. No.: B3895756
M. Wt: 393.4 g/mol
InChI Key: DCMRSVRULYLRBE-UHFFFAOYSA-N
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Description

1-(2-Tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride is a synthetic organic compound that belongs to the class of beta-blockers. These compounds are commonly used in medicinal chemistry for their ability to interact with beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-tert-butylphenol with an appropriate halogenating agent to form 2-tert-butylphenyl halide.

    Nucleophilic Substitution: The 2-tert-butylphenyl halide undergoes nucleophilic substitution with 3-(4-ethylpiperazin-1-yl)propan-2-ol to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction under controlled temperature and pressure conditions.

    Continuous Flow Synthesis: Employing continuous flow synthesis to enhance reaction efficiency and yield.

    Automated Purification Systems: Using automated systems for purification to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols or amines.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives.

Scientific Research Applications

1-(2-Tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: Used in the development of beta-blockers for the treatment of cardiovascular diseases such as hypertension and arrhythmias.

    Pharmacological Studies: Employed in studies to understand the interaction of beta-blockers with beta-adrenergic receptors.

    Biological Research: Utilized in research to investigate the effects of beta-blockers on cellular signaling pathways.

    Industrial Applications: May be used in the synthesis of other pharmaceutical compounds or as a reference standard in quality control.

Mechanism of Action

The mechanism of action of 1-(2-Tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol involves:

    Beta-Adrenergic Receptor Interaction: The compound binds to beta-adrenergic receptors, inhibiting the action of endogenous catecholamines such as adrenaline and noradrenaline.

    Signal Transduction Pathways: This binding leads to the inhibition of adenylate cyclase activity, resulting in decreased cyclic AMP levels and reduced activation of protein kinase A.

    Physiological Effects: The overall effect is a reduction in heart rate, myocardial contractility, and blood pressure, making it effective in treating cardiovascular conditions.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A non-selective beta-blocker used for similar indications.

    Atenolol: A selective beta-1 blocker with fewer central nervous system side effects.

    Metoprolol: Another selective beta-1 blocker commonly used in the treatment of hypertension and angina.

Uniqueness

1-(2-Tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. Its tert-butyl and piperazine moieties may influence its binding affinity and selectivity for beta-adrenergic receptors, potentially offering advantages in terms of efficacy and side effect profile.

Properties

IUPAC Name

1-(2-tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2.2ClH/c1-5-20-10-12-21(13-11-20)14-16(22)15-23-18-9-7-6-8-17(18)19(2,3)4;;/h6-9,16,22H,5,10-15H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMRSVRULYLRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC=CC=C2C(C)(C)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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